Home > Products > Screening Compounds P39497 > 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine - 90065-71-7

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Catalog Number: EVT-3195631
CAS Number: 90065-71-7
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structural framework, which includes a pyrrole ring fused with a pyrimidine moiety. Its chemical formula is C8_8H8_8ClN3_3, and it has garnered attention in various fields of organic chemistry and medicinal research due to its potential biological activities.

Source and Classification

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be synthesized through several methods, utilizing different starting materials and reaction conditions. It falls under the classification of heterocycles, specifically as a substituted pyrrolopyrimidine. The compound is of interest in pharmaceutical chemistry due to its structural similarity to various biologically active molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been approached through multiple synthetic routes:

These methods showcase the versatility in synthesizing this compound while maintaining a focus on yield and operational efficiency.

Molecular Structure Analysis

Data

The molecular weight of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is approximately 185.62 g/mol, with a melting point that varies based on purity and preparation methods.

Chemical Reactions Analysis

Reactions and Technical Details

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine participates in various chemical reactions, including:

  1. Amination Reactions: The compound can undergo amination reactions where it reacts with nucleophiles such as anilines under acidic conditions. The presence of hydrochloric acid promotes these reactions effectively .
  2. Cyclization Reactions: It can also serve as an intermediate in cyclization reactions leading to more complex heterocyclic compounds.

These reactions are significant for developing derivatives with enhanced biological activities.

Mechanism of Action

Process and Data

The mechanism of action for 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine primarily involves its interaction with biological targets at the molecular level. The compound's ability to act as a nucleophile allows it to participate in various biochemical pathways:

  1. Nucleophilic Attack: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions or other nucleophilic attack processes.
  2. Receptor Binding: Due to its structural characteristics, it may interact with specific receptors or enzymes, influencing biological pathways relevant to pharmacology.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Chemical properties include:

  1. Solubility: Soluble in polar solvents such as water and ethanol.
  2. Reactivity: Reacts readily under acidic or basic conditions depending on the substituents present.
  3. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in scientific research:

  1. Pharmaceutical Development: Its structural framework is explored for designing new drugs targeting various diseases due to its potential biological activity.
  2. Biochemical Research: Used as a building block for synthesizing more complex molecules that may exhibit specific therapeutic effects.
  3. Organic Synthesis: Acts as an intermediate in synthesizing other heterocyclic compounds relevant in medicinal chemistry.
Introduction to Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

Historical Significance of Privileged Heterocyclic Architectures in Drug Discovery

Privileged scaffolds are molecular frameworks with demonstrated promiscuity for binding multiple biological targets while maintaining favorable drug-like properties. The concept, formalized by Evans in 1988, recognizes heterocyclic systems that serve as versatile templates for generating pharmacologically diverse compounds [9]. Historically, heterocycles like benzodiazepines, indoles, and quinazolines have enabled drug discovery across therapeutic areas, owing to their ability to:

  • Mimic biomolecular motifs: Hydrogen bond donors/acceptors and aromatic systems facilitate interactions with protein binding pockets.
  • Tune pharmacokinetics: Balanced lipophilicity and polarity enhance membrane permeability and solubility.
  • Enable structural diversification: Multiple vectors allow synthetic modifications for optimizing target affinity and selectivity.

Pyrrolopyrimidines exemplify modern privileged scaffolds, evolving from early nucleoside antibiotics (e.g., toyocamycin, 1956) to targeted kinase inhibitors (e.g., tofacitinib, 2012) [1] [3]. Their rise parallels medicinal chemistry’s shift toward structure-based design, where fused bicyclic systems provide rigid platforms for probing enzyme active sites.

Table 1: Evolution of Key Privileged Scaffolds in Drug Discovery

DecadeScaffoldRepresentative DrugsTherapeutic Area
1960sBenzodiazepineDiazepamCNS (Anxiolytic)
1980sFluoroquinoloneCiprofloxacinAnti-infective
1990sBenzofuranAmiodaroneCardiovascular
2000sPyrrolopyrimidineTofacitinibAutoimmune/Oncology

Structural Taxonomy and Nomenclature of Fused Bicyclic Systems

Pyrrolopyrimidines belong to the 7-deazapurine family, characterized by a pyrrole ring fused to pyrimidine at bonds connecting C4a-C8a (pyrrolo[2,3-d]pyrimidine) or C4a-N8 (pyrrolo[3,2-d]pyrimidine) [3] [7]. Systematic naming follows:

  • Ring numbering: Pyrimidine atoms 1-6; fused pyrrole atoms 7-7a.
  • Tautomerism: 7H- (dominant) vs. 9H-forms affect hydrogen bonding capacity.
  • Substitution patterns: Positions 2, 4, and 7 critically modulate bioactivity.

For 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine:

  • Core: Pyrrolo[2,3-d]pyrimidine (7H-tautomer).
  • C2: Amino group (–NH₂), hydrogen bond donor.
  • C4: Chloro (–Cl), leaving group for nucleophilic displacement.
  • N7: Methyl group (–CH₃), blocks N-H tautomerism and enhances lipophilicity.

Table 2: Comparative Analysis of Fused Bicyclic Heterocycles

ScaffoldRing FusionKey Functionalization SitesBioactivity Relevance
Pyrrolo[2,3-d]pyrimidine[2,3-d] (C4a-C8a)2, 4, 7Kinase hinge-binding mimic
Pyrrolo[3,2-d]pyrimidine[3,2-d] (C4a-N8)4, 6, 7Antifolates, kinase inhibitors
Imidazo[1,2-a]pyridine[1,2-a] (C3-N1)3, 6, 8GABAergic agents, antivirals
Thieno[2,3-d]pyrimidine[2,3-d] (C4a-C8a)2, 4, 6EGFR/VEGFR2 inhibitors

Emergence of 7H-Pyrrolo[2,3-d]pyrimidine Core in Targeted Therapies

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has become a cornerstone in kinase inhibitor development due to its:

  • Hinge-binding proficiency: N1 and C2-NH₂ form bidentate hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR) [1] [10].
  • Synthetic versatility: C4-chloro permits derivatization with amines, alcohols, or nucleophiles to access deep hydrophobic pockets.
  • Balanced physicochemical profile: cLogP 1–3, polar surface area 60–80 Ų, supporting cellular permeability [5].

Clinical impact is evidenced by FDA-approved drugs:

  • Tofacitinib: JAK1/3 inhibitor for rheumatoid arthritis; features C2-cyano and C7-piperidine substitutions.
  • Baricitinib: JAK1/2 inhibitor; incorporates C2-ethylsulfonyl and pyrrolopyrazine extension [1] [5].
  • Alpelisib: PI3Kα inhibitor; uses sulfonyl linker at C4 [5].

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine represents a strategic intermediate for multikinase inhibitors. Key attributes include:

  • C7-methylation: Blocks metabolism at N7, improving metabolic stability versus unmethylated analogs.
  • C4-chloro: Enables cross-coupling (e.g., Suzuki-Miyaura) or SNAr to attach pharmacophores targeting solvent-exposed regions.
  • C2-amino: Serves as hydrogen bond donor or directs regioselective functionalization [10].

Table 3: Clinically Utilized Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Drug (Year Approved)Core ModificationPrimary TargetsIndications
Tofacitinib (2012)7H-Pyrrolo[2,3-d]pyrimidineJAK1/3Rheumatoid arthritis, UC
Baricitinib (2018)7H-Pyrrolo[2,3-d]pyrimidineJAK1/2Rheumatoid arthritis, COVID-19
Ruxolitinib (2011)7H-Pyrrolo[2,3-d]pyrimidineJAK1/2Myelofibrosis, polycythemia vera
Ribociclib (2017)7H-Pyrrolo[2,3-d]pyrimidineCDK4/6Breast cancer
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amineN/A (Building block)N/ASynthetic intermediate for kinase inhibitors

Properties

CAS Number

90065-71-7

Product Name

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)

InChI Key

ATPKRKAJMQFTEH-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1N=C(N=C2Cl)N

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.